Propanamide, N-(3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)-2,2-dimethyl-

Thymidylate synthase inhibition Quinazoline antifolate Synthetic intermediate

Propanamide, N-(3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)-2,2-dimethyl- (CAS 1105235-61-7) is a 3,4-dihydroquinazolin-4-one derivative bearing a 2,2-dimethylpropanamide (pivalamide) group at the 6-position. It is classified as a nonclassical quinazoline antifolate intermediate, defined by the absence of a glutamate side chain, and serves as a critical building block for the synthesis of thymidylate synthase (TS) inhibitors.

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
CAS No. 1105235-61-7
Cat. No. B6575739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, N-(3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)-2,2-dimethyl-
CAS1105235-61-7
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)NC(=O)C(C)(C)C)C(=O)N1C3=CC=CC=C3
InChIInChI=1S/C20H21N3O2/c1-13-21-17-11-10-14(22-19(25)20(2,3)4)12-16(17)18(24)23(13)15-8-6-5-7-9-15/h5-12H,1-4H3,(H,22,25)
InChIKeyWWWXWHMPJVYTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanamide, N-(3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)-2,2-dimethyl- (CAS 1105235-61-7): A Key Quinazolinone Intermediate for Nonclassical Antifolate Synthesis


Propanamide, N-(3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)-2,2-dimethyl- (CAS 1105235-61-7) is a 3,4-dihydroquinazolin-4-one derivative bearing a 2,2-dimethylpropanamide (pivalamide) group at the 6-position. It is classified as a nonclassical quinazoline antifolate intermediate, defined by the absence of a glutamate side chain, and serves as a critical building block for the synthesis of thymidylate synthase (TS) inhibitors. The compound was utilized as the immediate precursor to the key bromomethyl intermediate in the landmark synthesis of potent 10-propargyl-5,8-dideazafolic acid analogs (IC50 range: 0.51–11.5 μM against L1210 TS) [1]. Its molecular formula is C20H21N3O2 with a molecular mass of 335.40 g/mol [2].

Why Generic Quinazoline Intermediates Cannot Replace Propanamide, N-(3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)-2,2-dimethyl- in TS Inhibitor Synthesis


Generic quinazoline intermediates cannot be substituted for this specific compound because the precise substitution pattern—C2-methyl, N3-phenyl, and C6-pivalamide—is essential for the intended synthetic route to nonclassical TS inhibitors. The pivalamide group provides steric protection that directs regioselective bromomethylation, while the combined substituent pattern ensures the final compounds retain the nonclassical character required for passive diffusion across cell membranes, bypassing the reduced folate carrier (RFC) and polyglutamation-dependent resistance mechanisms that limit classical antifolates such as CB3717 [1].

Quantitative Differentiation Evidence for Propanamide, N-(3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)-2,2-dimethyl- (CAS 1105235-61-7)


Synthetic Precursor Role: Direct Comparison with Bromomethyl Intermediate (Compound 6)

CAS 1105235-61-7 is the direct synthetic precursor to N-[6-(bromomethyl)-3,4-dihydro-4-oxo-2-quinazolinyl]-2,2-dimethylpropanamide (compound 6), the key electrophilic intermediate used by McNamara et al. to synthesize 10a-j series TS inhibitors. In the published synthesis, compound 6 was prepared by bromomethylation of the target compound (or its equivalent) and subsequently coupled with phenyl-substituted N-propargylanilines to yield final TS inhibitors with IC50 values of 0.51–11.5 μM against purified L1210 TS [1]. The target compound itself, lacking the reactive bromomethyl group, exhibits superior storage stability compared to compound 6, which is prone to hydrolysis and nucleophilic substitution.

Thymidylate synthase inhibition Quinazoline antifolate Synthetic intermediate

Lipophilicity-Driven Passive Diffusion Advantage Over Classical Antifolate CB3717

The target compound has a calculated partition coefficient (clogP) of 3.18 [1], whereas the classical antifolate CB3717 (N10-propargyl-5,8-dideazafolic acid), which contains a glutamate side chain, has a predicted logP of approximately -1.5 . This ~4.7 log unit difference indicates that the target compound and its downstream derivatives are significantly more lipophilic, enabling passive diffusion across cell membranes rather than dependence on the reduced folate carrier (RFC) for cellular entry. Hennequin et al. (1996) confirmed that nonclassical quinazoline TS inhibitors in this structural class do not require RFC and are not polyglutamated [2].

Lipophilicity Membrane permeability Nonclassical antifolate

Structural Determinants for TS Inhibitor Potency: C2-Methyl and N3-Phenyl Substituent Requirements

Structure-activity relationship (SAR) studies within the nonclassical quinazoline antifolate series demonstrate that the C2-methyl substituent and the N3-phenyl group are critical for achieving potent TS inhibition. McNamara et al. showed that the 2-amino target compounds (10a-j), which retain the C2-methyl and N3-phenyl substitution pattern derived from the target compound, exhibited IC50 values of 0.51–11.5 μM against L1210 TS, whereas 2-desamino derivatives (13a-c,k) showed diminished activity [1]. The target compound CAS 1105235-61-7 uniquely provides both the C2-methyl and N3-phenyl groups in a single stable intermediate, whereas alternative precursors lacking these features (e.g., 6-unsubstituted quinazolines) would not yield potent TS inhibitors.

Structure-activity relationship Quinazoline Thymidylate synthase

Purity Specifications for Reproducible Multi-Step Synthesis

Commercial suppliers typically provide this compound at ≥95% purity . In multi-step synthetic sequences, impurities in the starting material can lead to side products that are difficult to separate and can compromise the purity of final TS inhibitors. Unlike the more reactive bromomethyl analog (compound 6), which can degrade during storage and introduce variable impurity profiles, the target compound maintains its purity under standard storage conditions.

Chemical purity Synthesis reproducibility Quality control

Research and Industrial Application Scenarios for Propanamide, N-(3,4-dihydro-2-methyl-4-oxo-3-phenyl-6-quinazolinyl)-2,2-dimethyl- (CAS 1105235-61-7)


Synthesis of 10-Propargyl-5,8-dideazafolic Acid Analogs for TS Inhibition Studies

Researchers synthesizing nonclassical quinazoline antifolates can use this compound as the stable precursor for bromomethylation and subsequent coupling with N-propargylanilines, following the established protocol by McNamara et al. [1]. The resulting analogs exhibit potent TS inhibition (IC50 0.51–11.5 μM) and do not require RFC for cell entry, making them suitable for studying antifolate resistance mechanisms.

Medicinal Chemistry Optimization of C2-Substituted Nonclassical Antifolates

The target compound provides a scaffold that can be further functionalized at the C2-methyl position or the N3-phenyl ring for structure-activity relationship (SAR) studies. As shown by Hennequin et al., modifications at C2 can significantly influence aqueous solubility and TS inhibitory potency [2]. The compound's lipophilic nature (clogP 3.18) facilitates membrane permeability, which can be further tuned through derivatization.

Mechanistic Studies on Passive Diffusion vs. RFC-Dependent Uptake in Antifolate Resistance

Because nonclassical quinazoline antifolates derived from this precursor enter cells via passive diffusion rather than via the reduced folate carrier (RFC) [2], they are valuable tools for studying transport-independent mechanisms of antifolate resistance. This compound enables the synthesis of probe molecules that can be used to dissect the contributions of RFC downregulation versus polyglutamation defects in resistant cancer cell lines.

Quality-Controlled Building Block for High-Throughput Antifolate Library Synthesis

With ≥95% purity and well-defined structure, this compound is suitable as a starting material for automated parallel synthesis of antifolate libraries, where consistent quality is critical for generating reliable SAR data and avoiding false negatives due to impurities.

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